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Compound of Interest

2-Fluoro-2-methylpropanoyl!
Compound Name:

chloride
CAS No.: 140616-89-3
Cat. No.: B3039912

Get Quote

Introduction & Rationale

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage
Response (DDR), specifically sensing replication stress.[1][2] Inhibition of ATR is a synthetic
lethal strategy in tumors with high replication stress or defects in other DDR components (e.g.,
ATM, p53).

Tuvusertib (M1774) represents a second-generation ATR inhibitor characterized by high
potency and oral bioavailability.[1][2] Structurally, it relies on a pyrazolo[1,5-a]pyrimidine
scaffold.[1][2] A defining feature of its medicinal chemistry is the strategic incorporation of two
fluorine atoms:

e 6-Fluoro pyrazolo[1,5-a]pyrimidine core: Blocks oxidative metabolism at the electron-rich 6-
position, a common soft spot in this scaffold.[1][2]

e 5-Fluoro pyridine moiety: Modulates the pKa of the adjacent amine and sterically enforces a
conformation that favors binding in the ATR ATP-binding pocket.[1][2]
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This guide outlines a convergent synthetic route focusing on the construction of these two
fluorinated heteroaromatic blocks and their final coupling.

Retrosynthetic Analysis

The synthesis is best approached via a convergent strategy splitting the molecule into two key
fragments:

e Fragment A (The Electrophile): Ethyl 2-amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-
carboxylate.[1][2]

e Fragment B (The Nucleophile): 5-Fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-amine.[1][2]

Graphviz Diagram: Retrosynthesis of Tuvusertib
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Caption: Retrosynthetic disconnection of Tuvusertib into fluorinated heterocyclic precursors.

Detailed Experimental Protocols

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/90199447
https://pubchem.ncbi.nlm.nih.gov/compound/156487652
https://pubchem.ncbi.nlm.nih.gov/compound/90199447
https://pubchem.ncbi.nlm.nih.gov/compound/156487652
https://www.benchchem.com/product/b3039912/docs?utm_src=pdf-body-img#application-note-precision-synthesis-of-fluorinated-atr-inhibitor-tuvusertib-m1774
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3039912?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Part A: Synthesis of the Fluorinated Core (Fragment A)

The introduction of fluorine into the pyrazolo[1,5-a]pyrimidine ring is most efficiently achieved
de novo during ring closure using a fluorinated electrophile, rather than late-stage electrophilic
fluorination which can be non-selective.[1][2]

Reagents:

o Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate (Note: Tuvusertib uses a 2-amino group; we
start with the appropriate aminopyrazole).[1][2] Correction: The scaffold is 2-amino-
pyrazolo[1,5-a]pyrimidine-3-carboxamide.[1][2] The starting material is Ethyl 3,5-diamino-1H-
pyrazole-4-carboxylate is not correct; we need Ethyl 5-amino-1H-pyrazole-4-carboxylate
condensed with a reagent that provides the pyrimidine ring.[1][2]

e Critical Fluorinated Reagent: 2-Fluoro-3-(dimethylamino)acrolein (or Sodium 2-fluoro-3-
hydroxyacrylate).[1][2]

Protocol:
e Condensation:

o Charge a reaction vessel with Ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 equiv) and
acetic acid (glacial, 10 volumes).

o Add 2-Fluoro-1,3-bis(dimethylamino)trimethinium perchlorate (or 2-fluoro-3-
(dimethylamino)acrolein) (1.1 equiv).[1][2]

o Heat the mixture to 100°C for 4 hours. The reaction creates the pyrimidine ring with the
fluorine atom installed at the 6-position (meta to bridgehead nitrogens).[1]

o Mechanism: The exocyclic amine attacks the acrolein, followed by ring closure at the
pyrazole nitrogen.

o Workup:

o Cool to room temperature (RT). Pour into ice water.
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o The product, Ethyl 2-amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate, precipitates
as a solid.[1][2]

o Filter, wash with water and cold ethanol. Dry under vacuum.[1][2]
o Hydrolysis (Optional for coupling):

o If the final coupling requires the carboxylic acid, treat the ester with LiOH (2 equiv) in
THF/Water (1:1) at RT for 2 hours. Acidify with 1M HCI to pH 3 to precipitate the acid.

Part B: Synthesis of the Fluorinated Amine (Fragment B)

This step involves a Palladium-catalyzed Suzuki-Miyaura coupling to link the imidazole to the
fluoropyridine.[1][2]

Reagents:

3-Amino-2-chloro-5-fluoropyridine (Starting material).[1][2] Note: Regioisomer selection is
critical.

1-Methyl-1H-imidazole-5-boronic acid pinacol ester.[1][2]

Catalyst: Pd(dppf)CI2[1][2]-DCM or Pd(PPh3)4.[1][2]

Base: K2CO3 or Cs2CO3.[1][2]

Protocol:

e |Inertion:

o In a pressure vial, combine the chlorofluoropyridine (1.0 equiv), boronate ester (1.2 equiv),
and K2CO3 (3.0 equiv).

o Add solvent: 1,4-Dioxane/Water (4:1 ratio).[1][2]

o Degas with Nitrogen or Argon for 10 minutes (sparging).[1][2]

e Coupling:
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o Add Pd(dppf)CI2[1][2]-DCM (0.05 equiv).[1][2] Seal the vial.
o Heat to 90-100°C for 12 hours.

o Observation: The reaction mixture will turn dark black/brown.[1]

 Purification:
o Filter through Celite to remove Pd residues.[1][2]
o Extract with Ethyl Acetate (3x).[1][2] Wash organics with brine.[1][2]
o Purify via Flash Chromatography (DCM/MeOH gradient 0-10%).[1][2]
o Product:5-Fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-amine.

Part C: Final Amide Coupling

The coupling of the electron-deficient aminopyridine (Fragment B) with the carboxylic acid
(Fragment A) is challenging due to the low nucleophilicity of the amine caused by the ortho-
fluorine and para-imidazole.[1]

Reagents:

Fragment A (Acid form).[1][2]

Fragment B (Amine).[1][2]

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium
3-oxid hexafluorophosphate) is preferred for hindered/unreactive amines.[1][2]

Base: DIPEA (N,N-Diisopropylethylamine).[1][2]
Protocol:
e Activation:

o Dissolve Fragment A (Acid) (1.0 equiv) in anhydrous DMF.[1][2]
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o Add HATU (1.2 equiv) and DIPEA (2.0 equiv).[1][2] Stir at RT for 15 minutes to form the
activated ester.

e Addition:
o Add Fragment B (Amine) (1.0 equiv) to the mixture.[1][2]

o Stir at 50°C for 16-24 hours. (Elevated temperature is often required for fluorinated
aminopyridines).[1][2]

¢ Isolation:

o

Dilute with water.[1][2] If the product precipitates, filter it.

[¢]

If oil forms, extract with EtOAc, dry over Na2S04, and concentrate.

[e]

Final Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1][2]

[e]

Yield: Expect 40-60% for this step.[1][2]

Analytical Validation & QC

Validating the presence and position of fluorine atoms is unique to this synthesis.
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. Expected Result for
Analysis Type Parameter .
Tuvusertib

Distinct splitting patterns due
to H-F coupling.[1][2] The
pyridine proton adjacent to
1H NMR Aromatic Region fluorine will appear as a
doublet of doublets (or similar)

with

Hz.[1][2]

Two distinct signals. 1.
Pyrazolo-pyrimidine F: typically

19F NMR Chemical Shift ~-140 to -160 ppm.[1][2] 2.
Pyridine F: typically ~ -120 to
-140 ppm.[1][2]

[M+H]+ = 371.1 (Calculated for

LC-MS Mass (ESI+)
C16H12F2N80).[1][2]
>98% (Area %). Monitor for
i des-fluoro impurities (rare if
HPLC Purity

using fluorinated starting
materials).[1][2]

Biological Context: ATR Signaling Pathway[1][3][4]
[S][6]

To understand the utility of the synthesized inhibitor, one must visualize its target within the
cellular context. Tuvusertib inhibits ATR, preventing the phosphorylation of CHK1 and the
stabilization of stalled replication forks.

Graphviz Diagram: ATR Signaling & Inhibition
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Caption: Mechanism of Action: Tuvusertib blocks ATR-mediated CHK1 activation, forcing cells
with replication stress into mitotic catastrophe.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Note: Precision Synthesis of Fluorinated
ATR Inhibitor Tuvusertib (M1774)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3039912/docs#application-note-precision-synthesis-
of-fluorinated-atr-inhibitor-tuvusertib-m21774]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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